molecular formula C8H10N2O B8601432 2-[(E)-(Methoxyimino)methyl]aniline CAS No. 90878-20-9

2-[(E)-(Methoxyimino)methyl]aniline

Cat. No.: B8601432
CAS No.: 90878-20-9
M. Wt: 150.18 g/mol
InChI Key: PCCFZEKGUORCII-UHFFFAOYSA-N
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Description

2-[(E)-(Methoxyimino)methyl]aniline, with the CAS Number 90878-20-9, is an aromatic organic compound of molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This aniline derivative features a methoxyimino group in the E-configuration, a structure that is valuable for advanced chemical synthesis and materials science research. The amino group on the benzene ring makes it a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . As a derivative of aniline, its nitrogen lone pair is conjugated with the benzene ring, which decreases its basicity compared to aliphatic amines but activates the ring for electrophilic aromatic substitution, making it highly reactive at the ortho and para positions . This compound serves as a crucial building block in organic chemistry, particularly for constructing heterocyclic systems and as a precursor for functional materials. Researchers utilize this and similar aniline derivatives in the study of polymers, such as in the polymerization of aniline derivatives to create conductive materials . The methoxyimino moiety can also act as a protecting group or a key functional group in the development of active molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

90878-20-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(methoxyiminomethyl)aniline

InChI

InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3

InChI Key

PCCFZEKGUORCII-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies for 2 E Methoxyimino Methyl Aniline and Analogues

Strategies for Imine Bond Formation in the Context of Aniline (B41778) Derivatives

The formation of the C=N double bond, characteristic of imines (often referred to as Schiff bases), is a cornerstone of this synthesis. This is typically achieved through the condensation of a primary amine with an aldehyde or ketone. In the context of aniline derivatives, this involves the reaction of an aniline with a suitable carbonyl compound.

Condensation Reactions Between Aldehydes and Primary Amines

The classical method for imine synthesis is the acid-catalyzed condensation reaction between an aldehyde and a primary amine. libretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.org The reaction of aldehydes and ketones with primary amines like aniline leads to the formation of imine derivatives. libretexts.org

Development of Catalyst-Free and Solvent-Free Methodologies for Imine Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free methods for imine synthesis. scirp.orgresearchgate.net These approaches offer advantages such as reduced environmental impact, simplified work-up procedures, and often, improved yields.

One successful strategy involves the neat reaction of non-volatile amines with various aromatic aldehydes under microwave irradiation, which can lead to the formation of imines in a matter of minutes. organic-chemistry.org Another approach is the hydroboration of imines under catalyst-free and solvent-free conditions, which proceeds efficiently at ambient temperature for a wide range of substrates. researchgate.net

Researchers have also demonstrated that mixing aldehydes and amines without any solvent or catalyst can produce imines in excellent yields. scirp.org This method often involves simply mixing the reactants and allowing the reaction to proceed, sometimes with gentle heating or microwave assistance. scirp.orgresearchgate.net The absence of a solvent not only makes the process more environmentally friendly but can also accelerate the reaction rate. scirp.org

Application of Pressure Reduction Techniques in Imine Synthesis

A notable advancement in solvent-free imine synthesis is the application of pressure reduction techniques. scirp.orgscirp.org This method involves reacting an aldehyde and an amine under solvent- and catalyst-free conditions and then removing the water produced during the reaction by applying a vacuum. scirp.org This technique has been shown to be highly effective, leading to good to excellent yields of the desired imine. scirp.orgscirp.org

The removal of water under reduced pressure shifts the reaction equilibrium towards the product side, driving the reaction to completion. scirp.org Interestingly, studies have shown that the reaction rate can be very fast initially, with a phase transition from liquid to solid being observed in some cases, such as the reaction of benzaldehyde (B42025) with aniline. scirp.org Further refinements of this technique, such as using a 1:1 molar ratio of reactants and reducing the pressure to below 0.1 mmHg, have enabled the quantitative synthesis of pure imines without the need for purification by methods like column chromatography. scirp.org

Approaches for Introducing the Methoxyimino Moiety

The second key structural feature of the target compound is the methoxyimino group (-C=N-OCH₃). This moiety is typically introduced either by modifying a pre-formed oxime or by direct reaction with a methoxylamine reagent.

O-Alkylation Pathways for Oxime Derivatives

The O-alkylation of oximes is a common method for the synthesis of O-substituted oxime ethers. organic-chemistry.org This involves the reaction of an oxime with an alkylating agent in the presence of a base. The classical approach utilizes an organohalide, such as methyl iodide or methyl bromide, and an alkali metal alkoxide like sodium methoxide. google.comgoogle.com

More recent and efficient methods have been developed to circumvent the use of expensive alkoxides. One such process involves reacting an oxime with an organochloride and an alkali-metal hydroxide (B78521) in a low molecular weight, non-aqueous alcohol medium. google.com Another strategy involves the formation of an oxime salt by reacting the oxime with an alkali-metal hydroxide, followed by azeotropic removal of water and subsequent reaction with an organohalide. google.com

Reactions Employing Methoxylamine Reagents

An alternative and direct route to the methoxyimino group is the reaction of a carbonyl compound with a methoxylamine reagent. google.com Methoxylamine hydrochloride is a common reagent used for this purpose. google.com The reaction proceeds via nucleophilic addition of the methoxylamine to the carbonyl group, followed by dehydration to form the methoxime. google.com

The use of O-substituted hydroxylamines, such as methoxyamine, has gained attention as it can prevent rearrangement reactions that are sometimes observed with hydroxylamine (B1172632) itself. nih.gov Methoxyamine has been successfully used for labeling carbonyl-containing compounds, significantly enhancing their detection sensitivity in analytical techniques like mass spectrometry. nih.gov

Stereochemical Control and Isomerization in (E)-Imine Synthesis

The geometry of the C=N bond in oximes and their ethers is a crucial determinant of their chemical and biological properties. The selective synthesis of the (E)-isomer is often a primary objective.

The E/Z isomer ratio of oximes and oxime ethers is influenced by several factors, including temperature, solvent, and the presence of catalysts. researchgate.net The interconversion between E and Z isomers can be catalyzed by the same reagents used for their synthesis. researchgate.net Temperature plays a significant role, as changes can alter the equilibrium position of the isomer mixture. researchgate.net

In aqueous solutions, acid-promoted E/Z isomerization of oximes can occur. Theoretical calculations suggest a mechanism involving the formation of a protonated oxime-water adduct, which facilitates rotation around the C-N bond. researchgate.net The presence of water and acid can therefore be a key factor in controlling the isomeric ratio.

Computational studies have also highlighted the role of orbital interactions in the stability and reactivity of E and Z isomers. For instance, in certain electrocyclization reactions, a lone pair on the nitrogen atom can interact with a C=C π* orbital, lowering the transition state energy for the E-isomer and making it more reactive than the Z-isomer. core.ac.uk This indicates that electronic factors inherent to the molecule's structure can predispose it towards a particular isomeric form under certain reaction conditions.

The confinement of oxime ethers within a self-assembled capsule has been shown to selectively bind the Z-isomer, demonstrating that non-covalent interactions can also significantly influence the isomeric ratio. recercat.cat

Achieving a high stereoselective synthesis of the (E)-isomer of oximes is a significant challenge in organic synthesis. pku.edu.cn Classical methods for oxime synthesis often result in a mixture of geometric isomers. researchgate.net

One approach to obtain the pure (E)-isomer involves the isomerization of an E/Z mixture. Treating a solution of an E/Z mixture of aryl alkyl oximes with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the E-isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com

A highly stereoselective synthesis of (E)-aldoximes has been developed through a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with 2-(R-benzylidene)malononitrile, yielding the (E)-isomer in high diastereomeric purity. researchgate.net

For oxime ethers, stereospecific O-alkylation of oximes with Michael acceptors using cesium carbonate as a catalyst can proceed with retention of the oxime's configuration. researchgate.net While visible light irradiation in the presence of certain catalysts can influence the E/Z ratio of the resulting oxime ethers, complete stereocontrol via this method has not been fully achieved. researchgate.net

In the context of macrolide chemistry, a scalable process for the synthesis of substantially pure clarithromycin (B1669154) 9-(E)-oxime has been developed, highlighting the industrial importance of controlling oxime stereochemistry. acs.org This process carefully controls reaction conditions to minimize the formation of the undesired (Z)-isomer. acs.org

The table below summarizes some methods for stereoselective (E)-oxime synthesis.

MethodKey Features
Acid-catalyzed isomerization of E/Z mixturesUtilizes protic or Lewis acids to precipitate the (E)-isomer as an immonium salt. google.com
Base-catalyzed domino aza-Michael/retro-Michael reactionEmploys hydroxylamine and a substituted malononitrile (B47326) to achieve high diastereoselectivity for (E)-aldoximes. researchgate.net
Stereospecific O-alkylationReaction of oximes with Michael acceptors using Cs2CO3 preserves the initial oxime geometry. researchgate.net
Controlled oximation conditionsOptimization of reaction parameters to favor the formation of the (E)-isomer, as seen with clarithromycin. acs.org

Synthetic Routes to Ortho-Substituted Aniline Frameworks

The synthesis of the ortho-substituted aniline core is a key step in preparing the target molecule and its analogs. This often involves selective C-H functionalization or multi-step synthetic sequences.

Direct C-H bond activation has emerged as a powerful tool for the functionalization of organic molecules due to its atom-efficient nature. rsc.org While ortho-C-H functionalization of anilines is well-established, often relying on directing groups, achieving selectivity at other positions can be challenging. rsc.orgnih.gov

For ortho-alkylation, acid-catalyzed reactions of anilines with styrenes at elevated temperatures have shown high chemoselectivity. nih.gov This method can be used to introduce bulky substituents at the ortho position.

Metal-catalyzed reactions offer a broad range of possibilities. Palladium catalysis with specific ligands has been employed for para-selective C-H olefination of aniline derivatives. nih.gov Photocatalysis using an iridium(III) complex has been shown to achieve para-selective C-H functionalization of anilines with diazomalonates. acs.orgnih.gov While these methods target the para position, they demonstrate the potential of catalyst control in directing C-H functionalization.

Meta-C-H functionalization of anilines, which is intrinsically difficult due to the electron-donating nature of the amino group, has been achieved using directing group strategies. rsc.org For instance, a nitrile-containing template can direct palladium-catalyzed meta-C-H olefination. rsc.org Reversing the conventional site-selectivity, a Brønsted acid-catalyzed meta-amination of anisidines has also been reported. nih.gov

The formation of imines through the condensation of amines and carbonyl compounds is a fundamental and reversible reaction. nih.govmasterorganicchemistry.com This reaction is a key step in many multi-component reactions that lead to the synthesis of complex nitrogen-containing heterocycles. nih.govpeerj.com The imine intermediate can undergo various transformations, including cycloadditions and Mannich-type reactions. nih.gov

The synthesis of the target molecule, 2-[(E)-(methoxyimino)methyl]aniline, can be envisioned through the condensation of 2-aminobenzaldehyde (B1207257) with methoxyamine. The resulting imine would already contain the desired ortho-substituted aniline framework. The challenge then lies in the synthesis of the 2-aminobenzaldehyde precursor.

One potential route to ortho-substituted anilines involves the reduction of the corresponding nitroaromatics. youtube.com For example, the nitration of a suitable benzaldehyde derivative followed by reduction of the nitro group would yield an aminobenzaldehyde. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions like iron in acetic acid or stannous chloride. youtube.com

Derivatization and Further Chemical Transformations of this compound Precursors

The this compound scaffold presents multiple reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The primary amino group on the aniline ring is a key handle for derivatization. It can undergo a wide array of reactions, such as acylation, alkylation, and arylation, to introduce various substituents. These modifications can significantly alter the electronic and steric properties of the molecule.

The oxime ether moiety also offers opportunities for chemical transformations. While oxime ethers are generally stable, they can participate in specific reactions. For instance, the nitrogen lone pair can influence the reactivity of adjacent functional groups, as seen in electrocyclization reactions. core.ac.uk

Furthermore, the entire 2-aminobenzaldehyde oxime framework can serve as a precursor for the synthesis of heterocyclic compounds. For example, analogs of 2-aminobenzaldehyde oxime have been synthesized and evaluated as inhibitors of neutrophil elastase and proteinase 3, indicating the biological relevance of this structural motif. nih.gov The synthesis of these analogs involved modifications at the aniline nitrogen and the oxime hydroxyl group, showcasing the potential for derivatization at these positions. nih.gov

Aniline derivatives are also known to catalyze oxime ligation reactions, suggesting a potential for self-catalysis or interaction with other oxime-containing molecules in certain contexts. nih.gov Specifically, p-substituted anilines with electron-donating groups have been shown to be superior catalysts for oxime-based conjugations at neutral pH. nih.gov

Modifications at the Aniline Nitrogen Center

The primary amino group of this compound is a prime site for functionalization, readily undergoing reactions such as acylation and sulfonylation. These modifications can significantly alter the compound's chemical properties.

Acylation: The introduction of an acyl group to the aniline nitrogen can be achieved through reaction with an appropriate acyl chloride or anhydride (B1165640) under basic conditions. For instance, N-acetylation can be accomplished using acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds smoothly to yield the corresponding N-acetyl derivative. While specific data for the N-acetylation of this compound is not extensively documented in the provided literature, the general procedure is well-established for anilines.

Sulfonylation: Similarly, the aniline nitrogen can be functionalized with a sulfonyl group. A common method involves the reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in a suitable solvent with a base. This reaction, known as tosylation, yields the corresponding N-sulfonamide. The synthesis of N,N-ditosylamino-2-benzylaminobenzene from 2-aminobenzylaniline highlights the feasibility of such transformations on related structures, suggesting that the primary amine of this compound would be more reactive than the imine nitrogen. researchgate.net

Reactant Reagent Product Typical Yield Reference
This compoundAcetyl chloride, PyridineN-{2-[(E)-(Methoxyimino)methyl]phenyl}acetamideHighGeneral Method
This compoundp-Toluenesulfonyl chloride, PyridineN-{2-[(E)-(Methoxyimino)methyl]phenyl}-4-methylbenzenesulfonamideModerate to High researchgate.net

Table 1: Illustrative Examples of N-Center Modifications

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups. The directing effects of the amino and methoxyimino-methyl substituents will influence the regioselectivity of these reactions.

Halogenation: Bromination of the aromatic ring can be achieved using bromine in the presence of a catalyst such as iron powder. google.com The synthesis of 5-bromo-2-methylaniline (B1273131) demonstrates a successful bromination of a substituted aniline. prepchem.comsigmaaldrich.com For this compound, the amino group is a strongly activating, ortho-, para-director, which would likely direct bromination to the positions ortho and para to it.

Nitration: The introduction of a nitro group onto the aromatic ring is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. smolecule.comchemicalbook.com The synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) from the corresponding N-protected aniline illustrates that nitration of substituted anilines is a viable process. google.com The conditions must be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Reactions: While Friedel-Crafts reactions are generally not successful on strongly deactivated rings or rings with unprotected anilines due to the Lewis acid catalyst complexing with the amino group, N-acylated derivatives of this compound could potentially undergo such reactions. The acyl group would be a deactivating, meta-director.

Reactant Reagent Product (Major Isomer) Typical Yield Reference
This compoundBromine, Iron4-Bromo-2-[(E)-(methoxyimino)methyl]anilineModerate google.comprepchem.com
N-Acetyl-2-[(E)-(methoxyimino)methyl]anilineNitric acid, Sulfuric acidN-{4-Nitro-2-[(E)-(methoxyimino)methyl]phenyl}acetamideModerate smolecule.comchemicalbook.comgoogle.com

Table 2: Illustrative Examples of Aromatic Ring Functionalization

Chemical Transformations of the Imine Group

The methoxyimino group offers opportunities for further chemical transformations, most notably through reduction or rearrangement reactions.

Reduction: The carbon-nitrogen double bond of the oxime ether can be reduced to the corresponding amine. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, milder reagents like sodium borohydride (B1222165) (NaBH4) can also be employed, sometimes in the presence of a catalyst. The reduction of an imine to a secondary amine is a key step in the synthesis of N-methylated norbelladine (B1215549) derivatives. nih.gov This suggests that the imine in this compound can be selectively reduced to afford 2-[(aminomethyl)]aniline O-methyl ether.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. masterorganicchemistry.comwikipedia.orgresearchgate.netnih.gov The reaction is initiated by protonation of the hydroxyl group (or activation of the O-alkyl group) followed by migration of the group anti to the leaving group. For an aldoxime derivative like this compound, this rearrangement would be expected to yield the corresponding N-substituted formamide. It has been noted that O-methyl oximes are generally less favorable for Beckmann rearrangement due to the absence of a readily protonated hydroxyl group, though the reaction can still proceed under certain conditions. nih.gov

Reactant Reagent Product Typical Yield Reference
This compoundSodium Borohydride[2-(Aminomethyl)phenyl]amine O-methyl etherHigh nih.gov
N-Acetyl-2-[(E)-(methoxyimino)methyl]anilineAcid catalyst (e.g., H2SO4)N-[2-(Formylamino)phenyl]acetamideModerate masterorganicchemistry.comwikipedia.orgresearchgate.netnih.gov

Table 3: Illustrative Examples of Imine Group Transformations

Reactivity and Reaction Mechanisms of 2 E Methoxyimino Methyl Aniline

Reactivity of the Imine (C=N) Double Bond

The carbon-nitrogen double bond in the methoxyimino group is a key site of reactivity. The electronegativity difference between carbon and nitrogen polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of the methoxy (B1213986) group on the nitrogen atom further modulates this reactivity.

Nucleophilic Addition Reactions to the Azomethine Carbon

The azomethine carbon of the C=N double bond in 2-[(E)-(methoxyimino)methyl]aniline is electrophilic and can be attacked by various nucleophiles. wikipedia.orgyoutube.comresearchgate.net This reactivity is analogous to that of aldehydes and ketones. chemrxiv.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbon, with the pi electrons of the C=N bond moving to the nitrogen atom to form a tetrahedral intermediate. libretexts.org

Strong nucleophiles can attack the azomethine carbon directly. For weaker nucleophiles, the reaction can be catalyzed by an acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon and making it more susceptible to attack. youtube.com

Table 1: Examples of Nucleophilic Addition to Imines and Related Compounds

NucleophileProduct TypeReaction ConditionsReference
Grignard Reagents (R-MgX)Secondary AminesEther or THF youtube.com
Organolithium Reagents (R-Li)Secondary AminesEther or THF youtube.com
Cyanide (CN-)α-AminonitrilesAcidic or basic catalysis msu.edu
Hydride (from NaBH4, LiAlH4)Secondary AminesAlcoholic solvents youtube.com

While specific studies on this compound are limited, it is expected to undergo nucleophilic additions in a similar fashion. For instance, reaction with a Grignard reagent would likely lead to the formation of a secondary amine after an aqueous workup.

Cycloaddition Chemistry, including Aza-Diels–Alder Reactions

The imine functionality of this compound can participate in cycloaddition reactions, most notably the aza-Diels-Alder reaction. In this reaction, the imine can act as the dienophile (the 2π component) or, in some cases, as part of the diene system. The outcome is often influenced by the electronic nature of the reactants and the presence of catalysts. For N-aryl imines, Lewis acid catalysis is often employed, and studies suggest that these reactions may proceed through a stepwise mechanism rather than a concerted one.

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. msu.eduresearchgate.net For example, the reaction of an N-aryl imine with a diene can yield substituted tetrahydropyridines. Research on oximino ethers in Diels-Alder reactions has shown their utility in forming pyridine (B92270) derivatives. nih.govmit.edu Given that this compound contains an N-aryl imine-like structure, it is a potential substrate for such cycloadditions, leading to the formation of complex heterocyclic systems.

Hydrolysis and Transimination (Imine Exchange) Reactions

The C=N bond of the O-methyl oxime in this compound is susceptible to hydrolysis, which involves the cleavage of the double bond to regenerate the corresponding aldehyde (2-aminobenzaldehyde) and methoxyamine. nih.gov This reaction is typically catalyzed by acid. nih.gov The mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the carbon atom. Subsequent proton transfers and elimination of methoxyamine lead to the aldehyde. Generally, oximes are more resistant to hydrolysis than simple imines. nih.gov

Transimination, or imine exchange, is another characteristic reaction. In the presence of another amine, the imine can undergo an exchange reaction to form a new imine. This process is also typically acid-catalyzed and proceeds through a series of nucleophilic addition and elimination steps. A study on the transimination of N-H imines with O-alkyl hydroxylamines demonstrated a facile method for the synthesis of a wide range of O-alkyl oximes under mild conditions. reddit.com

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, exhibits its own characteristic reactivity, primarily involving the aromatic ring and the nitrogen atom.

Electrophilic Aromatic Substitution Patterns

The amino group (-NH2) of the aniline moiety is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. nih.govchemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. nih.govbyjus.com

However, the presence of the ortho-substituent, the (E)-(methoxyimino)methyl group, will influence the regioselectivity of EAS reactions. Due to steric hindrance from the ortho group, electrophilic attack at the para position (position 5) is generally favored. Kinetic studies on substituted anilines have shown that reaction typically occurs at the 4-position unless it is blocked, in which case substitution occurs at the 2-position. scribd.com In the case of this compound, the position para to the amino group is position 5, and the other ortho position is 6. Therefore, monosubstitution is expected to occur predominantly at the 5-position.

It is important to note that under strongly acidic conditions, such as in nitration reactions, the amino group can be protonated to form an anilinium ion (-NH3+). nih.govbyjus.com This group is strongly deactivating and a meta-director. nih.govbyjus.com To avoid this, and to control the high reactivity of the aniline, the amino group is often protected by acetylation before carrying out the electrophilic substitution. scribd.com

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product (Predicted)Reference
BrominationBr2 in a non-polar solvent5-Bromo-2-[(E)-(methoxyimino)methyl]aniline scribd.com
NitrationHNO3, H2SO4 (with protection)2-[(E)-(methoxyimino)methyl]-5-nitroaniline byjus.comscribd.com
SulfonationFuming H2SO45-Amino-4-[(E)-(methoxyimino)methyl]benzenesulfonic acid byjus.comscribd.com

Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the aniline's amino group makes it nucleophilic and susceptible to reactions such as acylation and alkylation.

Acylation: The amino group can be readily acylated with reagents like acyl chlorides or acid anhydrides to form amides. nih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The acylation of the amino group is a common strategy to protect it or to reduce its activating effect during other reactions, as mentioned for electrophilic aromatic substitution. scribd.com

Alkylation: The N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides. researchgate.net However, over-alkylation to form secondary and tertiary amines can be a competing process. More controlled and selective N-alkylation methods have been developed using catalysts and specific reaction conditions. nih.govacs.org For instance, visible-light-induced N-alkylation of anilines has been reported to proceed under mild, metal-free conditions. nih.gov Given the presence of the ortho-substituent, steric hindrance might play a role in the rate and extent of N-alkylation of this compound.

Oxidative Coupling Reactions of Anilines

Anilines are known to undergo oxidative coupling reactions, which are powerful methods for constructing nitrogen-containing compounds. nih.gov These reactions can be challenging to control selectively due to the high reactivity and low oxidation potentials of both phenols and anilines. nih.gov In the context of this compound, the amino group can participate in such transformations.

While direct studies on the oxidative coupling of this compound are not extensively documented, the reactivity of related systems provides valuable insights. For instance, the oxidative coupling of anilines with phenols, mediated by iron or manganese catalysts, can lead to the formation of benzoquinone anils or N,O-biaryl compounds depending on the substituents. nih.gov The mechanism often involves the formation of an anilino radical which then couples with a phenolate (B1203915) or phenoxyl radical. nih.gov

The presence of the methoxyimino group in this compound can influence the course of these reactions. This group can potentially coordinate with metal catalysts, thereby directing the reaction towards specific products. Furthermore, the electronic properties of the methoxyimino group can modulate the nucleophilicity and oxidation potential of the aniline nitrogen, impacting the reaction's feasibility and outcome.

Interplay and Synergy Between Imine and Aniline Functionalities

The proximity of the imine and aniline functionalities in this compound leads to unique chemical properties through intramolecular interactions and tautomeric equilibria.

Intramolecular Interactions and Neighboring Group Effects

The spatial arrangement of the amino and methoxyimino groups in this compound allows for potential intramolecular hydrogen bonding. This interaction can influence the compound's conformation and reactivity. The nitrogen of the amino group can act as a hydrogen bond donor to the oxygen or nitrogen of the methoxyimino group. Such interactions can stabilize specific conformations and affect the electron density distribution within the molecule.

Neighboring group participation from the methoxyimino group can also play a significant role in the reactivity of the aniline moiety. For instance, the lone pair of electrons on the oxime nitrogen could potentially assist in reactions at the amino group or the aromatic ring. This type of intramolecular catalysis can lead to enhanced reaction rates and specific product formation.

Tautomerism and Conformational Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a key feature of molecules containing both imine and amine functionalities. In the case of this compound, an equilibrium can exist between the imine-enamine and nitroso-enamine forms, although the imine form is generally more stable. nih.gov The position of this equilibrium can be influenced by solvent polarity and temperature. rsc.org

Conformational isomerization, particularly E/Z isomerization around the C=N double bond, is another important dynamic process for oximes and their ethers. researchgate.net This isomerization can be induced thermally or photochemically. researchgate.netrsc.org The (E)-isomer is typically the more stable form. The energy barrier for this isomerization can be influenced by the substituents on the imine carbon and nitrogen. In the solid state, intermolecular interactions can also play a role in stabilizing a particular conformer.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a suitable candidate for participation in certain MCRs.

While specific examples involving this compound in MCRs are not prevalent in the literature, its structural motifs are found in reactants for well-known MCRs like the Ugi and Passerini reactions. researchgate.netnih.gov

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.netencyclopedia.pub

The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide. encyclopedia.pubyoutube.com The amine component is a crucial part of the Ugi reaction, and the aniline functionality of this compound could potentially serve this role. The initial step of the Ugi reaction is the formation of an imine from the amine and the carbonyl compound. youtube.com

The presence of the methoxyimino group could influence the reactivity of the aniline in an Ugi-type reaction. It might affect the initial imine formation or participate in post-condensation modifications of the Ugi product. The development of MCRs involving substrates like this compound could provide rapid access to diverse and complex molecular scaffolds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 2-[(E)-(methoxyimino)methyl]aniline, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The stereochemistry of the oxime ether, specifically the (E)-configuration, is a critical aspect confirmed by ¹H NMR. This configuration refers to the arrangement of the methoxy (B1213986) group and the aniline (B41778) ring relative to the carbon-nitrogen double bond. The chemical shift of the iminic proton (CH=N) is particularly sensitive to this geometry. In the (E)-isomer, this proton typically appears at a specific downfield region, confirming the trans relationship between the aniline ring and the methoxy group.

Key proton signals are observed for the aromatic protons of the aniline ring, the amino (-NH₂) protons, the methoxy (-OCH₃) protons, and the iminic proton. The coupling patterns between adjacent protons, observed as splitting of the signals, provide further evidence for the connectivity of the molecule.

¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)
Aromatic Protons6.66-7.20
Iminic Proton (CH=N)8.03
Methoxy Protons (-OCH₃)3.96
Amino Protons (-NH₂)4.88

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments and their hybridization states (sp³, sp², etc.).

The spectrum shows signals for the aromatic carbons of the aniline ring, the iminic carbon (C=N), and the methoxy carbon (-OCH₃). The chemical shift of the iminic carbon is a key indicator of the C=N double bond.

¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic Carbons115.9-147.1
Iminic Carbon (C=N)150.3
Methoxy Carbon (-OCH₃)61.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, the HSQC spectrum would link the iminic proton signal to the iminic carbon signal and the methoxy proton signals to the methoxy carbon signal.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the imine group is a key feature, appearing in the 1600-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the C-N stretching of the aniline moiety also give rise to characteristic bands.

Key FT-IR Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch (amine)~3477, ~3365
C-H Stretch (aromatic)~3050
C=N Stretch (imine)~1610
C=C Stretch (aromatic)~1580, ~1490
C-O Stretch (ether)~1043

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₀N₂O), the experimentally determined mass would be very close to its calculated exact mass. This high accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, showing the loss of fragments such as the methoxy group or parts of the aniline ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for assessing the purity of “this compound” and analyzing it within complex mixtures. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of the target compound and any potential impurities.

In a typical LC-MS analysis, a solution containing the compound is injected into the LC system. The sample travels through a column packed with a stationary phase, and the differential interactions of the components with this phase lead to their separation. For “this compound,” a reversed-phase column is often employed, where a polar mobile phase allows for the elution of the compound. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that aids in its identification.

Following separation, the eluent from the LC column is introduced into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can confirm the molecular weight of “this compound” and help identify any co-eluting impurities. The high sensitivity and selectivity of LC-MS make it an indispensable method for ensuring the high purity required for subsequent structural and biological studies.

X-ray Crystallography for Solid-State Structure and Stereochemistry Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of the molecular structure, including the stereochemistry of “this compound.”

For “this compound,” X-ray crystallography confirms the (E)-configuration of the methoxyimino group. This is established by precisely measuring the bond angles and dihedral angles within the molecule. The crystal structure reveals the planar arrangement of the benzene (B151609) ring and the imine group, with the methoxy group oriented away from the aniline moiety. The conformation of the molecule in the solid state is also determined, detailing the spatial relationship between the various functional groups. This information is critical for understanding the molecule's potential interactions with biological targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of “this compound.” The UV-Vis spectrum of the compound exhibits absorption bands that correspond to electronic transitions between different energy levels within the molecule.

The presence of the benzene ring, conjugated with the methoxyimino group, gives rise to characteristic absorption maxima (λmax). These absorptions are typically attributed to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these bands provide information about the extent of conjugation in the molecule. Any alteration to the molecular structure that affects the conjugated system would result in a shift in the absorption maxima, making UV-Vis spectroscopy a useful tool for confirming the structural integrity of the compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For “this compound,” this analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₈H₁₀N₂O). A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical and, by extension, molecular formula, thereby confirming its elemental composition and purity.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-[(E)-(Methoxyimino)methyl]aniline. These methods model the molecule at the subatomic level to predict its properties with high accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the molecule's most stable, or ground state, conformation.

For aromatic compounds similar to this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), provide a detailed picture of the molecular geometry. nih.govresearchgate.net In a typical study of a substituted benzaldehyde (B42025), the optimized structure can be compared with experimental data if available, though for many novel compounds, these calculations provide the primary structural information. researchgate.net For instance, in a related molecule, 2-Chloro-6-Fluoro Benzaldehyde, DFT calculations were used to predict its geometric parameters. researchgate.net These calculations reveal the planarity of the benzene (B151609) ring and the orientation of the methoxyimino and methyl groups relative to it.

Table 1: Illustrative Geometric Parameters from DFT Calculations for Aromatic Aldehyde Derivatives Note: This table presents typical data obtained from DFT studies on related benzaldehyde derivatives to illustrate the methodology, not specific data for this compound.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N1.28 - 1.30C-C-N: 118 - 122C-C-N-O: 175 - 180
N-O1.38 - 1.42C-N-O: 110 - 114C-N-O-C: 178 - 180
C-O (methoxy)1.41 - 1.44N-O-C: 105 - 109
C-NH21.39 - 1.41

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In studies of related aniline (B41778) and benzimidazole (B57391) derivatives, the HOMO is often located over the aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the imine or aldehyde portion of the molecule, suggesting this is the likely site for nucleophilic attack. The HOMO-LUMO gap for similar aromatic imines is a key parameter derived from these studies, helping to explain charge transfer interactions within the molecule. researchgate.netrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Aniline Derivatives Note: This table shows representative FMO data for related aniline derivatives from computational studies. The values are illustrative of the outputs of FMO analysis.

Molecule TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Substituted Aniline-5.5 to -6.0-1.0 to -1.54.0 to 5.0
Benzaldehyde Oxime-6.2 to -6.8-0.8 to -1.25.4 to 5.6
Imidazo[1,2-a]pyridine Derivative-6.21-2.034.18

Source: Adapted from illustrative data on related compounds. nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. researchgate.net These maps are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

For molecules containing methoxy (B1213986) and amino groups, such as 3-methoxy flavones and aniline, MEP maps reveal distinct electronegative regions. researchgate.netnih.gov The oxygen atom of the methoxy group and the nitrogen of the imine group are typically regions of high electron density (negative potential). nih.gov Conversely, the hydrogen atoms of the amine group often exhibit positive electrostatic potential. researchgate.net This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational flexibility and dynamics of this compound. By simulating the molecule in a solvent environment (like water or ethanol), MD can reveal how the molecule changes its shape, the rotational freedom of its substituent groups (like the methoxy and aniline groups), and its interactions with surrounding solvent molecules. researchgate.netrsc.org

For similar molecules like aniline confined in nanochannels, MD studies have shown that interactions such as hydrogen bonding between the amine group and its environment can significantly restrict the molecule's movement and influence its orientation. rsc.orgresearchgate.net These simulations can track the trajectory of the molecule, revealing stable conformations and the energy barriers between them, which is crucial for understanding its behavior in a dynamic system.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.

Energetics of Imine Formation and Stereoisomerization

The formation of the imine bond in this compound from its precursor amine and carbonyl compound is a reversible, acid-catalyzed condensation reaction. masterorganicchemistry.comacs.org The mechanism typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.orgyoutube.com

Computational studies can model the energy profile of this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, researchers can determine the activation energy required for the reaction to proceed. These calculations also shed light on the stereoselectivity of the reaction, explaining why the (E)-isomer might be favored over the (Z)-isomer. The relative stability of the (E) and (Z) isomers and the energy barrier for their interconversion (stereoisomerization) can be precisely calculated, providing a deeper understanding of the compound's isomeric preference and stability.

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Applications in Organic Chemistry and Materials Science

Advanced Materials and Polymer Science

The unique electronic and structural properties of aniline (B41778) and its derivatives make them valuable building blocks for advanced materials. While direct evidence for the use of 2-[(E)-(Methoxyimino)methyl]aniline is not available, the broader class of substituted anilines is integral to this area of research.

Precursors for Conducting Polymers, such as Polyanilines

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications in electronics, sensors, and energy storage. The properties of PANI can be tuned by using functionalized aniline monomers in the polymerization process. The introduction of substituents on the aniline ring can affect the polymer's solubility, processability, and electronic properties. For instance, ortho-substituted anilines are known to influence the polymerization mechanism and the final polymer structure due to steric and electronic effects.

While there are no specific studies on the polymerization of this compound, research on other ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, has shown that the substituent can alter the morphology and electrical properties of the resulting polyaniline derivative. nih.gov The presence of the (E)-(methoxyimino)methyl group at the ortho position of this compound could potentially offer a route to novel polyaniline-type materials with tailored properties, although this remains a subject for future investigation.

Components in Self-Assembled Supramolecular Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Aniline derivatives can participate in supramolecular assembly through hydrogen bonding, π-π stacking, and coordination with metal ions. The formation of organized supramolecular structures is crucial for the development of materials for molecular electronics and nanotechnology. researchgate.net

The oxime ether functionality in this compound, with its nitrogen and oxygen atoms, could potentially act as a coordination site for metal ions, leading to the formation of metallo-supramolecular architectures. Furthermore, the aromatic ring and the imine group could engage in π-π stacking and hydrogen bonding interactions, respectively, driving the self-assembly process. While specific examples involving this compound are not documented, the self-condensation of its parent compound, 2-aminobenzaldehyde (B1207257), in the presence of metal ions to form trimeric and tetrameric macrocyclic ligands, highlights the potential of ortho-amino-carbonyl compounds in supramolecular chemistry. wikipedia.org

Chiral Chemistry

Chiral compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The development of new chiral ligands and methodologies for asymmetric synthesis and enantiomer resolution is a continuous effort in organic chemistry.

Use in Asymmetric Synthetic Methodologies

Chiral ligands play a crucial role in asymmetric catalysis by enabling the synthesis of enantiomerically enriched products. nih.gov Ligands derived from chiral anilines or those incorporating chiral centers have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nih.govrsc.org The development of novel chiral ligands is an active area of research, with a focus on modular and easily synthesizable structures. nih.gov

The structure of this compound contains a C=N double bond which, if appropriately substituted to introduce a chiral element, could potentially serve as a scaffold for a new class of chiral ligands. The nitrogen atom of the aniline and the nitrogen and oxygen atoms of the oxime ether could act as coordinating sites for a metal center. However, there are currently no reports on the use of this compound or its chiral derivatives in asymmetric synthesis. The broader field of chiral primary amine-based organocatalysis demonstrates the potential of amine derivatives in asymmetric transformations. rsc.org

Applications in Enantiomer Resolution

Enantiomer resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the production of chiral drugs and other fine chemicals. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

While there is no information on the use of this compound for this purpose, chiral aniline derivatives can, in principle, be used as resolving agents. The amino group can react with a racemic carboxylic acid to form diastereomeric salts that can be separated by crystallization. Conversely, a chiral version of this compound could potentially be used to resolve racemic aldehydes or ketones through the formation of diastereomeric imines. However, no such applications have been reported in the scientific literature.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Strategies for Enhanced Efficiency and Selectivity

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. unife.itresearchgate.net Future research into the synthesis of 2-[(E)-(Methoxyimino)methyl]aniline will undoubtedly prioritize the development of environmentally benign and highly efficient methods.

Current synthetic approaches to ortho-substituted anilines and oxime ethers often rely on multi-step procedures that may involve harsh reagents and generate significant waste. acs.org Future strategies should aim to overcome these limitations. One promising avenue is the exploration of biocatalysis . Enzymes, such as transaminases and monoamine oxidases, have demonstrated remarkable potential in the synthesis of chiral amines and other functionalized molecules under mild, aqueous conditions. nih.govacs.org Research could focus on engineering or discovering enzymes capable of directly catalyzing the formation of the methoxyimino group or the amination of a suitable precursor with high regioselectivity and stereoselectivity. acs.org The biocatalytic synthesis of N-arylated aspartic acids has shown that enzymes can tolerate a variety of substituted anilines, suggesting that enzymatic routes to this compound could be feasible. acs.org

Another key area for development is the use of photocatalysis . Visible-light-mediated reactions offer a green alternative to traditional thermal methods, often proceeding at ambient temperature with high efficiency. acs.org The development of novel photocatalysts could enable the direct and selective functionalization of aniline (B41778) derivatives or the formation of the oxime ether linkage under mild conditions.

Furthermore, the principles of atom economy and process intensification , such as continuous flow synthesis, will be crucial. unife.it Designing synthetic routes that maximize the incorporation of all starting materials into the final product and utilizing flow chemistry can lead to significantly reduced waste, improved safety, and scalable production. researchgate.net

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique juxtaposition of the amino and methoxyimino groups in this compound suggests a wealth of unexplored reactivity. Future research should aim to uncover and harness these novel transformation pathways.

The N-O bond of the methoxyimino group is a key functional handle that can be activated under various conditions to generate reactive intermediates. nsf.gov Recent advancements in photocatalysis and transition-metal catalysis have enabled the fragmentation of oxime N-O bonds to produce iminyl radicals. nsf.gov The generation of an iminyl radical from this compound could open up a cascade of interesting reactions. For instance, intramolecular cyclization could lead to the formation of novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. acs.org

Photocatalytic reactions involving this compound are a particularly promising area. The use of visible-light photocatalysts could enable single-electron transfer processes, leading to the formation of radical ions and initiating unique reaction cascades. acs.org For example, a photocatalytic three-component radical coupling involving an O-acyl oxime, an aniline, and another component has been demonstrated for the synthesis of indoles. acs.org Similar strategies could be developed for this compound to access complex molecular architectures.

The presence of the ortho-amino group can also direct reactions and participate in transformations. For instance, reactions with α,β-acetylenic ketones could provide routes to substituted quinolines. capes.gov.br The interplay between the amino and methoxyimino groups could also be exploited in redox-neutral C-H functionalization reactions, offering a direct and efficient way to introduce new functional groups onto the aromatic ring.

Advanced Computational Modeling for Precise Structure-Reactivity Relationship Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, will be an indispensable tool for guiding future research on this compound. researchgate.netresearchgate.netnih.govtaylorfrancis.com

DFT calculations can provide deep insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. researchgate.netresearchgate.net By modeling potential reaction pathways, researchers can predict the feasibility of new transformations and understand the factors that control selectivity. For instance, DFT calculations can be used to study the energetics of iminyl radical formation and subsequent cyclization reactions, helping to design experiments with a higher probability of success. acs.org Computational studies on related aniline and oxime systems have already demonstrated the power of DFT in elucidating reaction mechanisms and predicting reactivity. researchgate.net

QSAR modeling can be employed to establish correlations between the structural features of this compound derivatives and their biological or material properties. nih.govmdpi.com By generating a library of virtual derivatives and calculating various molecular descriptors, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced activities. mdpi.com This approach is particularly valuable in the discovery of new fungicides or other bioactive molecules, where it can help to prioritize synthetic targets and reduce the need for extensive experimental screening. mdpi.comnih.gov The development of robust and validated QSAR models requires careful consideration of the training and test sets, as well as the applicability domain of the model. taylorfrancis.com

Expansion of Applications in New Synthetic Methodologies and Functional Material Development

The unique structural and electronic properties of this compound make it an attractive building block for a wide range of applications, extending beyond its current use as a precursor in agrochemical synthesis.

In synthetic methodology , this compound can serve as a versatile synthon for the construction of complex nitrogen-containing molecules. The presence of two distinct nitrogen functionalities allows for selective transformations and the introduction of molecular diversity. For instance, it could be a key starting material for the synthesis of novel heterocyclic libraries for drug discovery.

In the realm of functional materials , the aniline backbone of the molecule suggests its potential as a monomer for the synthesis of novel conductive polymers . nih.govrroij.com Polyaniline and its derivatives are known for their interesting electronic and optical properties. nih.govmdpi.com By incorporating the methoxyimino functionality, it may be possible to tune the solubility, processability, and electronic properties of the resulting polymers. nih.govresearchgate.net These new polymers could find applications in sensors, electronic devices, and anticorrosion coatings. The synthesis of polymers from ortho-substituted anilines has been shown to influence the morphology and properties of the resulting materials. nih.gov

Furthermore, the ability of the oxime ether group to participate in various chemical transformations could be exploited in the development of dynamic materials and responsive systems . For example, materials that change their properties in response to a specific stimulus, such as light or a chemical analyte, could be designed based on the reactivity of the methoxyimino group. nsf.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.